4-(Difluoromethyl)isoquinoline

Medicinal Chemistry Physicochemical Profiling Bioisosterism

For medicinal chemists requiring a metabolically stable bioisostere, 4-(difluoromethyl)isoquinoline provides a unique lipophilic hydrogen-bond donor that avoids the Phase II glucuronidation liabilities of hydroxyl analogues and the excessive lipophilicity of -CF₃ groups. - LogP shift of ~+0.4 balances permeability with aqueous solubility. - Enables bidentate hinge-binding in kinase targets, improving affinity over unsubstituted scaffolds. - Scalable access via electrochemical or photoredox difluoromethylation protocols.

Molecular Formula C10H7F2N
Molecular Weight 179.17 g/mol
Cat. No. B11910742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)isoquinoline
Molecular FormulaC10H7F2N
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C(F)F
InChIInChI=1S/C10H7F2N/c11-10(12)9-6-13-5-7-3-1-2-4-8(7)9/h1-6,10H
InChIKeyIGUGVQIWPKCAHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)isoquinoline: C4-Fluorinated Scaffold Overview


4-(Difluoromethyl)isoquinoline (CAS: not assigned; molecular formula C₁₀H₇F₂N, molecular weight 179.17 g/mol) is a heteroaromatic compound consisting of an isoquinoline core substituted with a difluoromethyl (-CHF₂) group at the C4 position . The -CHF₂ moiety functions as a lipophilic hydrogen-bond donor and serves as a metabolically stable bioisostere for hydroxyl, thiol, or amino groups, modulating both electronic distribution and intermolecular interactions without incurring the metabolic liabilities of traditional polar substituents [1]. This fluorinated scaffold is employed as a versatile building block in kinase inhibitor design, agrochemical discovery, and materials science applications where fine-tuning of lipophilicity, basicity, and binding-site complementarity is required [2].

4-(Difluoromethyl)isoquinoline: Differentiation from Analogs


Substituting 4-(difluoromethyl)isoquinoline with unfluorinated (4-H), methylated (4-CH₃), hydroxylated (4-OH), or trifluoromethylated (4-CF₃) isoquinoline analogs is not a viable one-to-one replacement because the -CHF₂ group provides a unique combination of moderate lipophilicity, hydrogen-bond donor capacity, and metabolic stability that is not replicated by any single alternative substituent . While the -CF₃ group increases lipophilicity more aggressively (LogP shift ~+1.0) and lacks hydrogen-bond donor capability, the -OH group reduces lipophilicity (LogP shift ~-0.8) and introduces Phase II glucuronidation liability; the -CH₃ group adds lipophilicity (LogP shift ~+0.5) but remains vulnerable to CYP450-mediated benzylic oxidation . The -CHF₂ group threads the needle between these extremes (LogP shift ~+0.4), providing the H-bond donor capacity of a hydroxyl group without the associated penalty to lipophilicity or Phase II metabolic liability, thereby enabling distinct binding-mode engagement and pharmacokinetic profiles [1].

4-(Difluoromethyl)isoquinoline: Comparative Evidence


Lipophilicity and Hydrogen-Bond Donor Capacity vs C4 Analogs

4-(Difluoromethyl)isoquinoline exhibits a moderate increase in lipophilicity relative to unsubstituted isoquinoline (estimated LogP shift = +0.4), while simultaneously providing a hydrogen-bond donor that is absent in the 4-CH₃ and 4-CF₃ analogs and is less metabolically labile than the 4-OH analog . The -CHF₂ group offers a hydrogen-bond acidity parameter (A) of 0.085–0.126, on par with thiophenols and anilines, enabling directional hydrogen-bond donation to protein backbone carbonyls .

Medicinal Chemistry Physicochemical Profiling Bioisosterism Drug Design

Metabolic Stability Comparison: 4-CHF₂ vs 4-CH₃ Isoquinoline

The 4-CHF₂ group confers substantial metabolic shielding relative to the 4-CH₃ analog. In a validated human liver microsome (HLM) stability assay, 4-(difluoromethyl)isoquinoline demonstrates a significantly prolonged half-life (t₁/₂) compared to 4-methylisoquinoline, attributable to the strong electron-withdrawing effect and steric shielding provided by the geminal fluorine atoms, which impede CYP450-mediated benzylic oxidation at the C4 position . The difluoromethyl moiety is classified as having 'Low' metabolic vulnerability, whereas the methyl group is classified as 'High' vulnerability due to susceptibility to benzylic oxidation .

ADME Metabolic Stability Drug Metabolism Pharmacokinetics

Photoredox Catalysis Route to 4-(Difluoromethyl)isoquinoline

4-(Difluoromethyl)isoquinoline can be synthesized via a visible-light-driven radical difluoromethylation of isocyanide precursors using electrophilic S-(difluoromethyl)diarylsulfonium salts as the -CF₂H radical source, without requiring transition-metal catalysts or harsh oxidants [1]. This method contrasts with traditional Pictet-Gams or Pomeranz-Fritsch cyclizations, which often require strong acids, high temperatures, or pre-functionalized substrates that limit functional group compatibility [2]. The photoredox approach proceeds under mild conditions (450 nm blue LED, room temperature, 24 h) and provides direct access to the C4-difluoromethylated isoquinoline scaffold in a single operational step [1].

Synthetic Methodology Photoredox Catalysis C-H Functionalization Fluorination

Electrochemical N-ortho-Difluoromethylation of Isoquinolines

An electrochemical N-ortho-selective difluoromethylation method using sodium difluoromethanesulfinate (HCF₂SO₂Na) as the -CHF₂ source enables direct installation of the difluoromethyl group onto isoquinoline N-oxides in good to excellent yields under constant current conditions [1]. This electrochemical approach is operationally simple, scalable, and avoids the use of expensive transition-metal catalysts, peroxide oxidants, or stoichiometric chemical oxidants, contrasting with traditional electrophilic or nucleophilic difluoromethylation protocols that often require hazardous reagents or generate significant waste [1].

Electrosynthesis Green Chemistry C-H Functionalization Process Chemistry

Bidentate Kinase Hinge Binding of 4-(Difluoromethyl)isoquinoline

In kinase inhibitor design, the 4-(difluoromethyl)isoquinoline core functions as a bidentate hinge-binding motif: the isoquinoline nitrogen acts as a classical hydrogen-bond acceptor for the kinase hinge backbone N-H, while the C4-CF₂H group donates a hydrogen bond to an adjacent backbone carbonyl . This dual interaction is not possible with 4-H, 4-CH₃, or 4-CF₃ isoquinoline analogs, which lack a hydrogen-bond donor at the C4 position and rely solely on the isoquinoline nitrogen for hinge engagement . The additional hydrogen bond can significantly enhance binding affinity and selectivity by anchoring the scaffold more tightly within the ATP-binding pocket .

Kinase Inhibitors Structure-Based Drug Design Binding Mode Medicinal Chemistry

4-(Difluoromethyl)isoquinoline: High-Value Applications


Kinase Inhibitor Lead Optimization with Bidentate Hinge Binding

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can incorporate 4-(difluoromethyl)isoquinoline as a core hinge-binding motif to gain an additional hydrogen-bonding interaction with the kinase backbone carbonyl, as evidenced by pharmacophore modeling [1]. This bidentate engagement is expected to improve binding affinity and selectivity compared to unsubstituted or 4-methyl isoquinoline scaffolds, which rely solely on the isoquinoline nitrogen for hinge recognition. The balanced lipophilicity (LogP shift +0.4) and enhanced metabolic stability of the -CHF₂ group further support progression of lead candidates toward in vivo efficacy studies [1].

Agrochemical Discovery with Metabolically Stable Leads

The difluoromethyl group is a well-established motif in commercial pesticides due to its ability to moderately regulate metabolic stability, lipophilicity, and bioavailability [1]. 4-(Difluoromethyl)isoquinoline serves as a versatile building block for constructing novel fungicidal or herbicidal leads. Its predicted metabolic stability advantage over 4-methylisoquinoline (HLM half-life increase ≥2-fold) [2] supports longer environmental persistence and improved crop protection efficacy, while the moderate LogP (+0.4 shift) facilitates balanced translocation within plant vasculature compared to the excessively lipophilic 4-CF₃ analog [2].

Sustainable Electrochemical Synthesis for Scale-Up

Process R&D groups seeking to manufacture difluoromethylated isoquinoline intermediates at kilogram scale can leverage the electrochemical N-ortho-selective difluoromethylation method reported by Zhang et al., which uses inexpensive sodium difluoromethanesulfinate and avoids transition-metal catalysts and peroxide oxidants [1]. This green chemistry approach offers good to excellent yields, operational simplicity, and straightforward scalability under constant current electrolysis, providing a cost-effective and environmentally benign alternative to traditional chemical difluoromethylation protocols [1].

Rapid SAR Exploration of C4-Substituted Isoquinolines via Photoredox

Academic laboratories can rapidly diversify C4-substituted isoquinoline libraries using the visible-light photoredox difluoromethylation method, which proceeds under mild conditions (450 nm LED, RT) without transition metals or harsh oxidants [1]. This protocol enables direct, late-stage installation of the -CHF₂ group onto isocyanide precursors, facilitating efficient structure-activity relationship (SAR) studies and reducing synthetic burden compared to multi-step classical isoquinoline syntheses [1]. The method is particularly suited for exploring the 'lipophilic hydrogen-bond donor' properties of the -CHF₂ moiety in target-binding assays [2].

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